1,1,1,2-Tetrafluoro-4-iodo-2-(trifluoromethoxy)pentane

描述

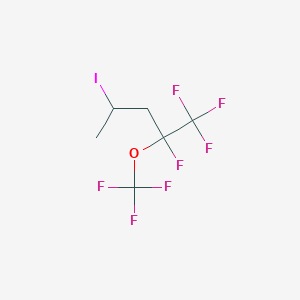

1,1,1,2-Tetrafluoro-4-iodo-2-(trifluoromethoxy)pentane is a compound that belongs to the class of organofluorines. It is known for its unique chemical structure, which includes multiple fluorine atoms and an iodine atom. This compound has a molecular formula of C6H6F7IO and a molecular weight of 354 g/mol. It is also referred to as FIC-231 or pentafluoroethyl iodide.

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 1,1,1,2-Tetrafluoro-4-iodo-2-(trifluoromethoxy)pentane involves multiple steps, typically starting with the preparation of intermediate compounds. One common route involves the reaction of tetrafluoroethylene with iodine and trifluoromethanol under controlled conditions. The reaction is carried out in the presence of a catalyst, such as a metal halide, at elevated temperatures and pressures to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-pressure reactors and continuous flow systems to ensure efficient and consistent production. The reaction conditions are optimized to maximize yield and minimize by-products. The final product is purified using techniques such as distillation and recrystallization to achieve the desired purity levels .

化学反应分析

Nucleophilic Substitution Reactions

The iodine atom in this compound serves as a reactive site for nucleophilic displacement. For example:

-

SN2 reactions : The iodide undergoes substitution with nucleophiles like thiophenol in ether solutions, yielding sulfur-containing derivatives . This is analogous to propellane titration methods, where iodine displacement is quantitative under controlled conditions.

-

Alkylation : Reactions with organolithium reagents (e.g., MeLi) at low temperatures (−78°C) in ether solvents proceed via nucleophilic attack, forming alkylated products .

Table 1: Representative Nucleophilic Substitutions

| Nucleophile | Product | Conditions | Yield | Source |

|---|---|---|---|---|

| Thiophenol | PhS-BCP-H | Et₂O, 15 min, rt | 98% | |

| MeLi | Methylated derivative | Et₂O, −78°C, 1.5 h | 78% |

Radical-Mediated Reactions

The C–I bond’s homolytic cleavage under photochemical conditions enables radical pathways:

-

Propellane addition : Under UV light (254–310 nm), iodine abstraction generates alkyl radicals, which react with propellanes to form bicyclo[1.1.1]pentane (BCP) derivatives . This method is scalable to kilogram quantities without catalysts .

-

Radical clock experiments : Reactions with cyclopropane-containing iodides confirm radical intermediates via selective alkene formation (e.g., 85 in Fig. 4 of ).

Key Observation : Radical stability is enhanced by adjacent fluorine atoms, suppressing undesired rearrangements .

Dehalogenation and Reduction

-

Hydrogenolysis : Catalytic hydrogenation (H₂/Pd) removes iodine, yielding 1,1,1,2-tetrafluoro-2-(trifluoromethoxy)pentane .

-

Zinc reduction : In acidic media, Zn reduces C–I bonds to C–H, forming defluorinated byproducts in some cases .

Stability and Reaction Considerations

-

Thermal sensitivity : Decomposes above 150°C, releasing iodine and fluorine-containing gases .

-

Solvent compatibility : Stable in ethers and fluorinated solvents (e.g., CF₃CCl₃) but reacts violently with polar aprotic solvents like DMF .

Comparative Reactivity of Analogues

Table 2: Reactivity Trends in Halogenated Fluorocompounds

| Compound | Reactivity with MeLi | Radical Stability | Coupling Efficiency |

|---|---|---|---|

| 1,1,1,2-Tetrafluoro-4-iodo derivative | High | Moderate | Moderate |

| 1-Bromo-3-(trifluoromethoxy)propane | Moderate | Low | High |

| 1-Chloro-4-iodo-2-fluorobutane | Low | High | Low |

科学研究应用

Pharmaceutical Applications

The compound's unique structure allows it to serve as a building block in the synthesis of various pharmaceuticals. The presence of both iodine and trifluoromethoxy groups enhances its reactivity and selectivity in chemical reactions.

Case Study: Synthesis of Antiviral Agents

Research has demonstrated that derivatives of tetrafluorinated compounds can exhibit antiviral activity. For instance, modifications of the trifluoromethoxy group have been explored to enhance potency against viral targets . The incorporation of 1,1,1,2-tetrafluoro-4-iodo-2-(trifluoromethoxy)pentane in synthetic pathways has shown promise in developing novel antiviral agents.

Agrochemical Applications

Fluorinated compounds are known for their stability and effectiveness as agrochemicals. The unique properties of this compound allow it to be utilized in the formulation of pesticides and herbicides.

Research Insights

Studies indicate that compounds with trifluoromethoxy groups can improve the efficacy and persistence of agrochemicals in the environment . The application of this compound in this context has been explored for enhancing crop protection strategies.

Materials Science

The compound's fluorinated nature lends itself well to applications in materials science, particularly in the development of advanced coatings and polymers.

Example: Fluorinated Polymers

Fluorinated polymers exhibit superior chemical resistance and thermal stability. The incorporation of this compound into polymer matrices has been investigated to enhance performance characteristics such as hydrophobicity and mechanical strength .

Chemical Research and Development

In synthetic organic chemistry, this compound serves as a critical intermediate for various reactions, including nucleophilic substitutions and coupling reactions.

Reaction Mechanisms

The iodine atom acts as a leaving group in many reactions, facilitating the formation of new carbon-fluorine bonds. This property is particularly valuable in synthesizing complex fluorinated molecules .

Data Table: Summary of Applications

| Application Area | Description | Key Benefits |

|---|---|---|

| Pharmaceuticals | Synthesis of antiviral agents | Enhanced potency against viral targets |

| Agrochemicals | Formulation of pesticides and herbicides | Improved efficacy and environmental persistence |

| Materials Science | Development of advanced coatings and polymers | Superior chemical resistance |

| Chemical Research | Intermediate for nucleophilic substitutions | Facilitates formation of carbon-fluorine bonds |

作用机制

The mechanism of action of 1,1,1,2-Tetrafluoro-4-iodo-2-(trifluoromethoxy)pentane involves its interaction with molecular targets and pathways in biological systems. The compound’s fluorine atoms contribute to its high electronegativity and lipophilicity, allowing it to interact with hydrophobic regions of proteins and membranes. This interaction can modulate the activity of enzymes and receptors, leading to various biological effects .

相似化合物的比较

Similar Compounds

1,1,1,2-Tetrafluoro-2-trifluoromethoxy-4-iodobutane: Similar in structure but with a different carbon chain length.

Tetrafluoro-2-(tetrafluoro-2-iodoethoxy)ethanesulfonyl fluoride: Contains a sulfonyl fluoride group instead of a trifluoromethoxy group.

Uniqueness

1,1,1,2-Tetrafluoro-4-iodo-2-(trifluoromethoxy)pentane is unique due to its specific combination of fluorine and iodine atoms, which imparts distinct chemical and physical properties. Its high fluorine content contributes to its stability and reactivity, making it valuable for various applications in research and industry.

生物活性

1,1,1,2-Tetrafluoro-4-iodo-2-(trifluoromethoxy)pentane (CAS RN: 243139-56-2) is a fluorinated organic compound with significant potential in various fields, including medicinal chemistry and materials science. Its unique structure, characterized by multiple fluorine atoms and an iodine substituent, influences its biological activity and chemical properties. This article reviews the biological activity of this compound, supported by data tables and relevant research findings.

The molecular formula of this compound is C6H6F7IO, with a molecular weight of 354.00 g/mol. The compound is recognized for its electrophilic characteristics due to the presence of fluorine atoms, which can significantly affect its reactivity and interactions with biological systems .

| Property | Value |

|---|---|

| Molecular Formula | C6H6F7IO |

| Molecular Weight | 354.00 g/mol |

| CAS Number | 243139-56-2 |

| PubChem CID | 2776774 |

| State | Liquid |

| Purity | >98% |

Research indicates that the biological activity of fluorinated compounds like this compound is predominantly influenced by their electrophilic nature. Fluorine atoms enhance the lipophilicity and metabolic stability of the compounds, which can lead to increased bioavailability and altered pharmacokinetic profiles .

In studies involving similar organofluorine compounds, it has been observed that these compounds can interact with biological targets through mechanisms such as:

- Electrophilic Aromatic Substitution : The presence of electrophilic fluorine can facilitate reactions with nucleophiles in biological systems.

- Membrane Permeability : Increased lipophilicity may enhance the ability of the compound to cross cellular membranes.

Case Studies

Several studies have explored the biological implications of fluorinated compounds:

- Antimicrobial Activity : A study highlighted the antimicrobial properties of fluorinated aliphatic compounds similar to this compound. These compounds exhibited significant activity against various bacterial strains due to their ability to disrupt membrane integrity .

- Anticancer Properties : Research has shown that certain fluorinated compounds can inhibit cancer cell proliferation through mechanisms involving apoptosis induction and cell cycle arrest . The specific activity of this compound in cancer models remains to be fully elucidated but suggests potential for therapeutic applications.

- Neurotoxicity Assessments : Preliminary toxicological studies indicate that some organofluorine compounds may exhibit neurotoxic effects at high concentrations. The effects on neuronal cells were measured using cell viability assays and neurobehavioral tests in model organisms .

属性

IUPAC Name |

1,1,1,2-tetrafluoro-4-iodo-2-(trifluoromethoxy)pentane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6F7IO/c1-3(14)2-4(7,5(8,9)10)15-6(11,12)13/h3H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MGSMUGDXPQAOBJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CC(C(F)(F)F)(OC(F)(F)F)F)I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6F7IO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80380251 | |

| Record name | 1,1,1,2-tetrafluoro-4-iodo-2-(trifluoromethoxy)pentane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80380251 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

354.00 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

243139-56-2 | |

| Record name | 1,1,1,2-tetrafluoro-4-iodo-2-(trifluoromethoxy)pentane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80380251 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。